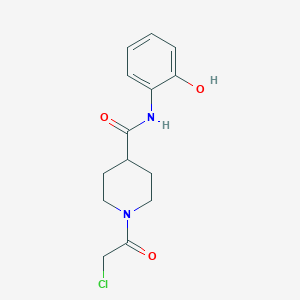

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide

Description

Structural Characterization of 1-(2-Chloroacetyl)-N-(2-Hydroxyphenyl)Piperidine-4-Carboxamide

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide , reflects its core structural components:

- Piperidine-4-carboxamide backbone : A six-membered piperidine ring substituted with a carboxamide group at position 4.

- 2-Chloroacetyl substituent : A chloroacetyl group (ClCH2CO-) attached to the piperidine nitrogen at position 1.

- 2-Hydroxyphenyl group : A phenyl ring with a hydroxyl group at position 2, linked to the carboxamide nitrogen.

The molecular formula, C₁₄H₁₇ClN₂O₃ , is derived from:

- C₁₄ : Carbon atoms in the piperidine ring, chloroacetyl group, and phenyl ring.

- H₁₇ : Hydrogen atoms distributed across the piperidine, chloroacetyl, and phenyl moieties.

- Cl : A chlorine atom in the chloroacetyl group.

- N₂ : Nitrogen atoms in the piperidine ring and carboxamide group.

- O₃ : Oxygen atoms in the hydroxyl group, carboxamide, and chloroacetyl groups.

| Identifier | Value | Source |

|---|---|---|

| Molecular Weight | 296.75 g/mol | |

| SMILES | C1CN(CCC1C(=O)NC2=CC=CC=C2O)C(=O)CCl |

|

| InChIKey | XWNLXNYFCIPPIA-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Identification

Infrared Spectroscopy (IR)

Key IR bands provide insights into functional groups:

- Amide I Band : ~1667 cm⁻¹ (C=O stretching of the carboxamide group).

- Amide II Band : ~1530 cm⁻¹ (N-H bending combined with C-N stretching).

- Aromatic C-H Stretching : ~2948 cm⁻¹ (C-H vibrations in the phenyl ring).

- Hydroxyl Group : ~3384 cm⁻¹ (O-H stretch of the phenolic hydroxyl group).

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is limited, structural analogs suggest the following signals:

- Piperidine Protons : δ

Properties

IUPAC Name |

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-9-13(19)17-7-5-10(6-8-17)14(20)16-11-3-1-2-4-12(11)18/h1-4,10,18H,5-9H2,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNLXNYFCIPPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of its biological activity, including data tables, research findings, and case studies.

Chemical Profile

- Chemical Name : 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide

- Molecular Formula : C14H17ClN2O3

- Molecular Weight : 296.75 g/mol

- CAS Number : [Not provided in the search results]

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various piperidine derivatives, including the compound . The following key findings summarize its biological activity against different microbial strains:

- Gram-positive Bacteria : The compound demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with effectiveness comparable to standard antibiotics such as ampicillin and vancomycin.

- Mycobacteria : It showed promising results against non-tuberculous mycobacteria, indicating potential use in treating infections caused by these pathogens .

Cytotoxicity

In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated:

- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity levels in primary mammalian cell lines, suggesting a favorable therapeutic index .

- Mechanism of Action : Studies suggest that compounds similar to this one may target DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents on the aromatic rings have been shown to influence their antimicrobial potency and selectivity:

| Modification Type | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased antibacterial activity |

| Hydroxy Group Presence | Enhanced interaction with biological targets |

| Acetyl Group Addition | Improved lipophilicity and cellular uptake |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of piperidine derivatives, including 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide. The study reported:

- Minimum Inhibitory Concentrations (MIC) against S. aureus were found to be in the range of 0.5 to 2 µg/mL.

- Compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

Study 2: Cytotoxicity Assessment

In another research effort, the cytotoxic profile of the compound was analyzed using various cancer cell lines:

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

- Lipophilicity vs. Polarity : The 2-hydroxyphenyl group in the target compound enhances polarity compared to analogs with aromatic heterocycles (e.g., oxazole in or indole in ). This may influence solubility and blood-brain barrier penetration.

- In contrast, chlorine in HCV inhibitors (e.g., ) is part of a rigid oxazole-phenyl system, optimizing steric fit for viral entry inhibition.

Preparation Methods

Acylation of Piperidine with Chloroacetyl Chloride

- Reagents: Piperidine derivative (piperidine-4-carboxylic acid or its derivative), chloroacetyl chloride.

- Solvent: Tetrahydrofuran (THF) is preferred for its ability to dissolve both reactants and facilitate reaction at elevated temperatures.

- Conditions: Reflux in THF for approximately 2 hours is optimal, as demonstrated in related pyrrolidine derivatives synthesis, improving reaction time and yield compared to low-temperature conditions in acetonitrile.

- Mechanism: Nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride forms the N-(2-chloroacetyl) piperidine intermediate.

Formation of the Carboxamide Linkage with 2-Hydroxyaniline

- Reagents: 1-(2-chloroacetyl)piperidine-4-carboxylic acid intermediate and 2-hydroxyaniline.

- Activation: The carboxylic acid group is typically activated using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or similar, facilitating amide bond formation.

- Solvent: Dichloromethane (DCM) or THF is commonly used.

- Conditions: The reaction is conducted at low temperatures (10–15 °C) initially, then stirred at room temperature for 1 hour or more to complete the coupling.

- Workup: After reaction completion, the mixture is filtered to remove urea byproducts, and the product is purified by extraction and crystallization.

Representative Reaction Scheme

| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + Chloroacetyl chloride | THF, reflux, 2 h | 1-(2-chloroacetyl)piperidine-4-carboxylic acid | ~81% |

| 2 | 1-(2-chloroacetyl)piperidine-4-carboxylic acid + 2-hydroxyaniline | DCC, DCM, 10–15 °C to RT, 1 h | 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide | Variable (typically 70–90%) |

Research Findings and Optimization Notes

- Solvent Choice: THF is superior to acetonitrile for the acylation step, providing faster reaction rates and higher yields.

- Temperature: Elevated temperatures (reflux) accelerate the acylation step, reducing reaction time from 48 hours at −20 °C to 2 hours at reflux.

- Coupling Efficiency: Use of carbodiimide coupling agents (e.g., DCC) is effective for amide bond formation, with ammonium bicarbonate sometimes added to facilitate the reaction and improve product purity.

- Purification: Organic layer extraction followed by drying over anhydrous sodium sulfate and crystallization from suitable solvents (e.g., ethyl acetate/ether) yields pure product.

- Challenges: Earlier reported methods for similar compounds suffered from long reaction times and complicated isolation; the described improved methods address these issues by optimizing solvent and temperature conditions.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Acylation solvent | Tetrahydrofuran (THF) | Better solubility and reaction rate than MeCN |

| Acylation temperature | Reflux (~66 °C) | Shortens reaction time to 2 h |

| Acylation time | 2 hours | Efficient compared to 48 h at low temp |

| Amide coupling agent | Dicyclohexylcarbodiimide (DCC) | Commonly used carbodiimide for amide formation |

| Coupling temperature | 10–15 °C initially, then room temperature | Controls reaction rate and side reactions |

| Purification method | Extraction with ethyl acetate, drying, crystallization | Standard organic synthesis purification |

Q & A

Q. Basic Synthesis Design

- Step-wise functionalization : Prioritize protecting the hydroxyl group on the phenyl ring during chloroacetylation to avoid side reactions. Use anhydrous conditions for amide bond formation between the piperidine and hydroxyphenyl moieties .

- Purification : Employ column chromatography (e.g., silica gel with gradient elution) to isolate intermediates, followed by recrystallization for final product purity (>99% by HPLC) .

How can the structural integrity of the compound be confirmed post-synthesis?

Q. Basic Analytical Validation

- Spectroscopic techniques : Use - and -NMR to verify chloroacetyl and hydroxyphenyl substituents. Key signals include a singlet at δ 4.2–4.5 ppm (chloroacetyl CH) and aromatic protons at δ 6.8–7.2 ppm .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H] at m/z 337.1054 for CHClNO) .

What are the recommended in vitro assays for initial biological activity screening?

Q. Basic Bioactivity Profiling

- GPCR binding assays : Screen against dopamine (D), serotonin (5-HT), and adrenergic receptors due to structural similarities to multi-target ligands like D2AAK4 .

- Enzyme inhibition : Test for acetylcholinesterase (AChE) inhibition, as piperidine carboxamides often modulate cholinergic pathways .

How should researchers address contradictory data in receptor binding studies?

Q. Advanced Data Analysis

- Orthogonal assays : Validate binding results using functional assays (e.g., cAMP modulation for GPCRs) to distinguish between competitive binding and allosteric effects .

- Structural modeling : Perform molecular docking to identify potential off-target interactions, such as with chemokine receptors (e.g., CXCR4), which share binding motifs with aminergic GPCRs .

What strategies optimize structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Development

- Substituent variation : Systematically modify the hydroxyphenyl group (e.g., halogenation or methoxylation) and the chloroacetyl moiety (e.g., replacing Cl with F or methyl groups) .

- Bioisosteric replacement : Replace the piperidine ring with azetidine or morpholine to assess conformational flexibility and metabolic stability .

How can researchers investigate multi-target effects in vivo?

Q. Advanced Mechanistic Studies

- Rodent behavioral models : Use prepulse inhibition (PPI) and forced swim tests to evaluate antipsychotic (via D antagonism) and antidepressant (via 5-HT modulation) activity .

- Biomarker analysis : Measure phosphorylated Akt levels to assess cross-talk with kinase signaling pathways, as seen in structurally related piperidine carboxamides .

What computational methods predict metabolic pathways and toxicity?

Q. Advanced ADMET Profiling

- In silico tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the piperidine ring) and ProTox-II for hepatotoxicity risk assessment .

- Reactive metabolite screening : Test for glutathione adduct formation via LC-MS to identify potential toxic chloroacetyl intermediates .

How should crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced Crystallography

- Solvent selection : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal lattice packing. Slow evaporation at 4°C promotes monoclinic crystal formation .

- Data collection : Resolve hydrogen bonding between the hydroxyphenyl -OH and carboxamide carbonyl (distance ~2.8 Å) to confirm intramolecular stabilization .

What methodologies resolve discrepancies in IC50_{50}50 values across studies?

Q. Advanced Data Reconciliation

- Assay standardization : Normalize results using reference inhibitors (e.g., haloperidol for D receptor assays) and control for cell line variability (e.g., HEK293 vs. CHO cells) .

- pH-dependent activity : Test compound stability in physiological vs. assay buffers, as chloroacetyl groups may hydrolyze under alkaline conditions .

How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

Q. Advanced Drug Design

- Lipophilicity optimization : Calculate logP values (target ~2–3) by adding methyl groups to the piperidine ring or replacing the hydroxyphenyl with a fluorophenyl group .

- P-glycoprotein efflux assays : Use MDCK-MDR1 cells to screen for P-gp substrate behavior and modify substituents to reduce efflux ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.